molecular formula C10H11NO B1281365 2-(Benzofuran-3-yl)ethanamine CAS No. 27404-31-5

2-(Benzofuran-3-yl)ethanamine

Cat. No. B1281365
CAS RN: 27404-31-5
M. Wt: 161.2 g/mol
InChI Key: NEHYFMQXSNIAMZ-UHFFFAOYSA-N
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Description

2-(Benzofuran-3-yl)ethanamine is a compound that belongs to the class of organic compounds known as benzofurans . Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .


Synthesis Analysis

Benzofuran derivatives have been synthesized using various methods. A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another method involves the use of hypervalent iodine reagents for the metal-free cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans .


Molecular Structure Analysis

The molecular structure of 2-(Benzofuran-3-yl)ethanamine is represented by the Inchi Code: 1S/C10H11NO.ClH/c11-6-5-8-7-12-10-4-2-1-3-9(8)10;/h1-4,7H,5-6,11H2;1H .


Chemical Reactions Analysis

Benzofuran compounds undergo various chemical reactions. For instance, a nickel-catalyzed intramolecular nucleophilic addition reaction of aryl halides to aryl ketones provides benzofuran derivatives . Another reaction involves the hydroalkoxylation of ortho-alkynylphenols catalyzed by indium (III) halides to afford benzo[b]furans .

Scientific Research Applications

Benzofuran Derivatives

  • Scientific Field : Medicinal Chemistry
  • Summary of the Application : Benzofuran compounds are ubiquitous in nature and have shown strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are potential natural drug lead compounds .
  • Methods of Application or Experimental Procedures : Benzofuran rings are constructed by unique methods like free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another method involves the construction of benzofuran rings by proton quantum tunneling .
  • Results or Outcomes : Benzofuran compounds have potential applications in many aspects due to their biological activities . For example, a recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease . Novel scaffold compounds of benzothiophene and benzofuran have been developed and utilized as anticancer agents .

Benzofuran Derivatives as Antimicrobial Agents

  • Scientific Field : Medicinal Chemistry
  • Summary of the Application : Resistance to antibiotics is a major global problem and there is an urgent need to develop new therapeutic agents . Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications .
  • Methods of Application or Experimental Procedures : The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery, especially in the search for efficient antimicrobial candidates .
  • Results or Outcomes : Some benzofuran derivatives, such as psoralen, 8-methoxypsoralen and angelicin have been used in the treatment of skin diseases such as cancer or psoriasis . This scaffold has emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets .

Benzofuran Derivatives as Antimicrobial Agents

  • Scientific Field : Medicinal Chemistry
  • Summary of the Application : Resistance to antibiotics is a major global problem and there is an urgent need to develop new therapeutic agents . Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications .
  • Methods of Application or Experimental Procedures : The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery, especially in the search for efficient antimicrobial candidates .
  • Results or Outcomes : Some benzofuran derivatives, such as psoralen, 8-methoxypsoralen and angelicin have been used in the treatment of skin diseases such as cancer or psoriasis . This scaffold has emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets .

Safety And Hazards

The safety data sheet for 2-(Benzofuran-3-yl)ethanamine indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . In case of contact, it is recommended to wash off with soap and plenty of water .

Future Directions

Benzofuran compounds, including 2-(Benzofuran-3-yl)ethanamine, have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications . Future research will likely focus on further exploring the therapeutic potential of these compounds and developing structure-activity relationships (SAR) on these derivatives as antimicrobial drugs .

properties

IUPAC Name

2-(1-benzofuran-3-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c11-6-5-8-7-12-10-4-2-1-3-9(8)10/h1-4,7H,5-6,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEHYFMQXSNIAMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CO2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20497453
Record name 2-(1-Benzofuran-3-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20497453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Benzofuran-3-yl)ethanamine

CAS RN

27404-31-5
Record name 2-(1-Benzofuran-3-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20497453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-benzo[b]furan-3-ylethylamine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of 3.97 g (0.025 mole) of 3-cyanomethylbenzo[b]furan in 200 mL of diethyl ether was slowly added to a refluxing suspension of 3.84 g (0.1 mole) of lithium aluminum hydride in 400 mL of ether. The reaction was heated 3 hours., cooled and water was slowly added. The suspension was filtered through a pad of filter aid and the filtrate was evaporated to give 3.2 g of oily product. The hydrochloride salt has m.p. 183°-185° C.
Quantity
3.97 g
Type
reactant
Reaction Step One
Quantity
3.84 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of 3.97 grams (0.025 mole) of 3-cyanomethylbenzo[b]furan in 200 milliliters of diethyl ether was slowly added to a refluxing suspension of 3.84 grams (0.1 mole) of lithium aluminum hydride in 400 milliliters of ether and the mixture was heated 3 hours, then cooled and water was slowly added. The suspension was filtered and the filtrate was evaporated to obtain an oily product, the hydrochloride salt of which has m.p. 183°-185° C.
Quantity
3.97 g
Type
reactant
Reaction Step One
Quantity
3.84 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
hydrochloride salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

To a solution of 3.1 g of 3-cyanomethylbenzo[b]furan in 40 mL of methanol was added 2.4 g of Raney nickel. The reaction was agitated at 25° C. in a Parr apparatus under 40 psi hydrogen for 21/2 hours. The suspension was filtered through a pad of filter aid and the filtrate was evaporated to give 2.2 g (71% yield) of oily product.
Quantity
3.1 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
2.4 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
71%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
M Pérez-Gómez, S Hernández-Ponte… - …, 2018 - ACS Publications
The palladation reactions of 2-heteroaromatic primary phenethylamines bearing a benzofuran and benzothiophene nuclei have been studied. We have assessed the reactivity of the …
Number of citations: 7 pubs.acs.org
X Ji, Y Li, W Ding, Q Zhang - Angewandte Chemie, 2015 - Wiley Online Library
NosL is a radical S‐adenosyl‐L‐methionine (SAM) enzyme that converts L‐Trp to 3‐methyl‐2‐indolic acid, a key intermediate in the biosynthesis of a thiopeptide antibiotic nosiheptide. …
Number of citations: 48 onlinelibrary.wiley.com
X Ji, Q Zhang - Synlett, 2017 - thieme-connect.com
The radical S-adenosylmethionine (SAM) enzyme NosL catalyzes the conversion of l-tryptophan (l-Trp) into 3-methyl-2-indolic acid (MIA) in the biosynthesis of the thiopeptide antibiotic …
Number of citations: 5 www.thieme-connect.com
J Staroń, R Kurczab, D Warszycki, G Satała… - European Journal of …, 2020 - Elsevier
A virtual screening campaign aimed at finding structurally new compounds active at 5-HT 6 R provided a set of candidates. Among those, one structure, 4-(5-{[(2-{5-fluoro-1H-pyrrolo[2,3-…
Number of citations: 27 www.sciencedirect.com
Y Zheng, J Liu, X Lei - Organic Chemistry Frontiers, 2020 - pubs.rsc.org
A simple, efficient, and mild method for the preparation of aryl-fused heterocycles has been developed using α,ω-alkynoic acids and arylethylamines. In the present method, one of …
Number of citations: 8 pubs.rsc.org
SS Zimmerman, A Khatri… - Journal of Medicinal …, 2014 - ACS Publications
NMDA receptors are tetrameric complexes composed of GluN1 and GluN2A–D subunits that mediate a slow Ca 2+ -permeable component of excitatory synaptic transmission. NMDA …
Number of citations: 54 pubs.acs.org
CD Smith - 2021 - search.proquest.com
The radical S-adenosyl-L-methionine (SAM) enzyme, ThiC, catalyzes the conversion of aminoimidazole ribotide (AIR) to a precursor molecule of thiamine (vitamin B1), 4-amino-5-…
Number of citations: 2 search.proquest.com
W Ding, X Ji, Y Li, Q Zhang - Frontiers in Chemistry, 2016 - frontiersin.org
Catalytic promiscuity plays a key role in enzyme evolution and the acquisition of novel biological functions. Because of the high reactivity of radical species, in our view enzymes …
Number of citations: 33 www.frontiersin.org

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